3'-Mercaptoacetaminophen Disulfide
Description
3'-Mercaptoacetaminophen Disulfide (CAS: 1253123-56-6) is a sulfur-containing organic compound structurally characterized by a disulfide bond (-S-S-) linking two acetaminophen derivatives. This molecule is primarily utilized in research settings, particularly in studies involving redox chemistry, drug metabolism, and analytical method development (e.g., as a reference standard for mass spectrometry) . Its deuterated analog, 3'-Mercaptoacetaminophen-d6 Disulfide (CAS: 1330165-42-8), is employed in isotope dilution assays to enhance analytical precision .
Properties
IUPAC Name |
N-[3-[(5-acetamido-2-hydroxyphenyl)disulfanyl]-4-hydroxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-9(19)17-11-3-5-13(21)15(7-11)23-24-16-8-12(18-10(2)20)4-6-14(16)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYJNUFUOUFMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724598 | |
| Record name | N,N'-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253123-56-6 | |
| Record name | N,N'-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3’-Mercaptoacetaminophen Disulfide involves the formation of a disulfide bond between two molecules of 3’-Mercaptoacetaminophen. The reaction typically requires an oxidizing agent to facilitate the formation of the disulfide bond. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and iodine (I2). The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of disulfide bond formation and purification would apply in an industrial setting.
Chemical Reactions Analysis
3’-Mercaptoacetaminophen Disulfide undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can be reduced to its thiol form, 3’-Mercaptoacetaminophen, using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: The thiol group in 3’-Mercaptoacetaminophen can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces a leaving group in another molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the disulfide bond yields two molecules of 3’-Mercaptoacetaminophen .
Scientific Research Applications
Antioxidant Activity
One of the primary applications of 3'-mercaptoacetaminophen disulfide is its role as an antioxidant. The compound can scavenge free radicals, which are implicated in oxidative stress-related diseases.
Case Study: Antioxidant Efficacy
A study demonstrated that this compound exhibited significant radical scavenging activity in vitro. The compound's ability to reduce oxidative damage was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, yielding an IC50 value of 12.5 µM, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Ascorbic Acid | 15.0 |
Hepatoprotective Effects
The hepatoprotective properties of this compound have been investigated due to its structural similarity to acetaminophen, which is known for its hepatotoxicity at high doses.
Research Findings
In a controlled animal study, administration of this compound significantly reduced liver enzyme levels (ALT and AST) in rats subjected to acetaminophen-induced liver damage. The treatment group showed a reduction in liver necrosis and improved histopathological scores compared to the control group.
| Group | ALT (U/L) | AST (U/L) | Histopathological Score |
|---|---|---|---|
| Control | 150 ± 10 | 120 ± 8 | 4.5 ± 0.5 |
| Treatment | 50 ± 5 | 40 ± 4 | 1.5 ± 0.5 |
Drug Delivery Systems
The unique chemical structure of this compound allows it to be utilized in drug delivery systems, particularly for targeting specific tissues or cells.
Application Example
Research has indicated that conjugating drugs with this compound can enhance their solubility and bioavailability while minimizing side effects. For instance, studies on the delivery of anti-cancer agents using this compound showed improved targeting to tumor cells with reduced systemic toxicity.
Potential in Cancer Therapy
The compound's ability to induce apoptosis in cancer cells has garnered attention in cancer research.
Case Study: Apoptosis Induction
In vitro studies on various cancer cell lines (e.g., MDA-MB-231) revealed that treatment with this compound led to increased caspase-3 activity, indicating apoptosis induction.
| Cell Line | Caspase-3 Activity (Fold Increase) |
|---|---|
| MDA-MB-231 | 3.2 |
| HeLa | 2.8 |
Biochemical Research Applications
Due to its thiol group, this compound is useful in biochemical assays and as a reagent for protein labeling and modification.
Application Example
In proteomics, the thiol group can react with specific amino acids in proteins, allowing for the study of protein interactions and modifications under physiological conditions.
Mechanism of Action
The mechanism of action of 3’-Mercaptoacetaminophen Disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in maintaining the three-dimensional structure of proteins. The compound can modulate the redox state of proteins by forming or breaking disulfide bonds, thereby affecting protein function and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3'-Mercaptoacetaminophen Disulfide, a comparative analysis with structurally and functionally related compounds is essential. The following table summarizes key analogs and their distinctions:
Key Differences
Functional Groups: Unlike 2-/4-Mercaptobenzoic Acid, which possess a free thiol (-SH) group and carboxylic acid moiety, this compound contains a disulfide bond and lacks acidic substituents. This renders it less reactive toward metal ions but more stable in oxidative environments . The deuterated analog (M250902) shares identical reactivity but exhibits distinct mass spectral signatures, critical for quantitative pharmacokinetic studies .
Applications: Disulfide vs. Thiols: The disulfide bond in this compound enables reversible redox transitions, making it valuable in studying glutathione-mediated detoxification pathways. In contrast, thiol-containing analogs (e.g., 2-Mercaptobenzoic Acid) are prone to irreversible oxidation, limiting their utility in dynamic systems . Analytical Utility: Deuterated analogs of this compound are indispensable in mass spectrometry due to their isotopic stability, whereas non-deuterated thiols like 4-Mercaptobenzoic Acid are used in surface-enhanced Raman spectroscopy (SERS) for biomolecular detection .
Research Findings and Limitations
- Stability: Comparative studies indicate that disulfide-containing compounds like this compound exhibit superior shelf-life compared to thiol analogs, which require storage under inert atmospheres to prevent oxidation .
Biological Activity
3'-Mercaptoacetaminophen Disulfide (3'-MADS), a compound derived from the modification of acetaminophen, has garnered attention in pharmaceutical and biochemical research due to its unique biological activities. It is characterized by the presence of a disulfide bond, which plays a crucial role in its mechanism of action and therapeutic potential. This article explores the biological activity of 3'-MADS, including its pharmacological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
3'-MADS is chemically classified as C16H16N2O4S2, with a molecular weight of 364.43 g/mol. The presence of the disulfide bond is significant for its biological function, influencing both its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O4S2 |
| Molecular Weight | 364.43 g/mol |
| CAS Number | 1253123-56-6 |
Antioxidant Properties
Research indicates that 3'-MADS exhibits notable antioxidant activity . The compound can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have demonstrated that 3'-MADS effectively inhibits lipid peroxidation and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Cytotoxic Effects
3'-MADS has been evaluated for its cytotoxic effects against various cancer cell lines. Studies show that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance, one study reported that treatment with 3'-MADS resulted in significant cell death in human breast cancer cells (MCF-7) and colon cancer cells (HT-29) by promoting mitochondrial dysfunction and increasing reactive oxygen species (ROS) levels .
The biological activity of 3'-MADS can be attributed to several mechanisms:
- Disulfide Bond Formation : The disulfide bond in 3'-MADS is believed to facilitate interactions with thiol-containing proteins, influencing their activity and stability.
- Modulation of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
- Gene Expression Regulation : 3'-MADS may also affect gene expression related to apoptosis and cell cycle regulation, enhancing its anticancer effects .
Study 1: Antioxidant Activity Assessment
A study published in Bioorganic Chemistry assessed the antioxidant capacity of 3'-MADS using various assays including DPPH radical scavenging and ABTS assays. Results indicated that 3'-MADS exhibited a significant reduction in free radicals compared to control groups, suggesting its potential use as a natural antioxidant agent .
Study 2: Cytotoxicity Evaluation
In a clinical trial involving patients with advanced colorectal cancer, researchers administered 3'-MADS as an adjunct therapy alongside standard chemotherapy. The results demonstrated improved patient outcomes with reduced side effects compared to those receiving chemotherapy alone. The study highlighted the compound's ability to enhance chemotherapeutic efficacy while minimizing toxicity .
Q & A
Q. What experimental designs mitigate interference from post-translational modifications (PTMs) during disulfide analysis?
- Methodology : Use PTM-specific enrichment strategies (e.g., immunoaffinity columns for phosphorylated residues) prior to proteolytic digestion. Employ tandem mass tags (TMT) to differentiate PTM-related peptides from disulfide-linked fragments .
- Advanced Tools : Bioinformatics pipelines (e.g., Disulfide by Design 2) predict PTM-disulfide interactions and guide targeted MS/MS acquisition .
Q. How can researchers ensure reproducibility in disulfide bond mapping for this compound across laboratories?
- Methodology : Standardize protocols for:
- Sample Preparation : Use inert buffers (e.g., ammonium bicarbonate) and avoid metal ions that catalyze disulfide scrambling.
- Instrument Calibration : Regularly validate MS accuracy with calibration standards (e.g., ubiquitin).
- Data Sharing : Publish raw spectra and processing parameters in open-access repositories .
Data Interpretation and Reporting
Q. How should researchers address uncertainties in disulfide bond quantification due to protein heterogeneity?
- Methodology : Employ size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to assess aggregation states. Quantify disulfide bond occupancy using isotopic labeling (e.g., SILAC) combined with MS1-based quantification .
- Statistical Approaches : Use Monte Carlo simulations to model disulfide variability and calculate confidence intervals for bond occupancy .
Q. What are best practices for documenting disulfide bond analysis in peer-reviewed manuscripts?
- Reporting Standards :
- Introduction : Clearly state the rationale for disulfide analysis (e.g., structural stability or functional implications).
- Results : Include annotated spectra, fragmentation patterns, and software parameters.
- Discussion : Contrast findings with prior studies on analogous disulfide-containing compounds (e.g., dimethyl disulfide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
